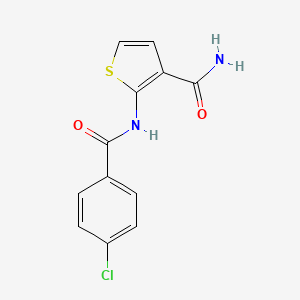
4-(4-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine is a useful research compound. Its molecular formula is C18H18Cl2FN3 and its molecular weight is 366.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.0861811 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Properties
A study highlights the synthesis of 1H-1,2,4-triazole alcohols, including a derivative with a similar structure to 4-(4-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine, demonstrating potent antifungal properties. This derivative was notably effective against various Candida species, surpassing the efficacy of fluconazole, and showed minimal toxicity in human cells, suggesting its potential as a lead compound in antifungal agent development (Mahmoudi et al., 2019).
Antibacterial Activity
Research indicates that bis-Schiff bases containing a piperazine ring, akin to this compound, exhibit notable antibacterial activity. Specifically, derivatives with chlorobenzylidene showed efficacy against bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, highlighting their potential in antibacterial applications (Xu et al., 2018).
Cancer Cell Cytotoxicity
A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, structurally related to this compound, have been synthesized and demonstrated significant cytotoxicity against various cancer cell lines. This research suggests the potential of these compounds in cancer therapy (Yarim et al., 2012).
Synthesis of Radiopharmaceuticals
Studies show the synthesis of potent nonpeptide CCR1 antagonists, including derivatives structurally similar to this compound. These compounds are synthesized for potential use in radiopharmaceuticals, highlighting their applicability in medical imaging and diagnostics (Mäding et al., 2006).
Crystal Structure Analysis
Research involving compounds with similar structures, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, provides insight into the crystal structure of these molecules. Understanding their molecular conformation aids in the development of pharmaceuticals and other applications where molecular structure plays a crucial role (Faizi et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-1-(2-chloro-6-fluorophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2FN3/c19-15-6-4-14(5-7-15)13-23-8-10-24(11-9-23)22-12-16-17(20)2-1-3-18(16)21/h1-7,12H,8-11,13H2/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNUBKCHTNUBND-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 3-[(2-methoxyphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B5506435.png)


![2-[2-[(Tert-butylamino)methyl]-4,6-dichlorophenoxy]acetamide;hydrochloride](/img/structure/B5506461.png)
![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5506469.png)
![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5506473.png)
![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5506479.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5506488.png)
![5-[benzyl(methyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506491.png)
![1-(4-ethyl-5-{1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5506494.png)
![[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone](/img/structure/B5506509.png)

![8-fluoro-2-[(3-propoxy-1-piperidinyl)carbonyl]quinoline](/img/structure/B5506525.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5506531.png)
